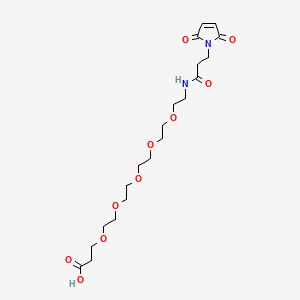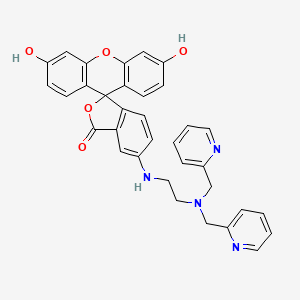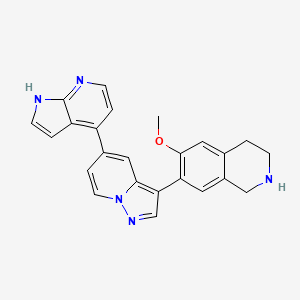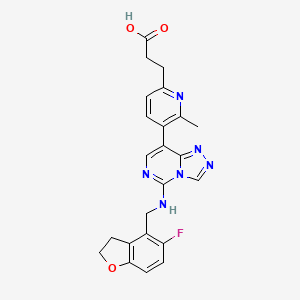
Mal-amido-PEG5-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-amido-PEG5-acid is a polyethylene glycol (PEG)-based compound that features a maleimide functional group. This compound is widely used as a linker in bioconjugation processes, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The maleimide group allows for specific conjugation with thiol groups, forming stable thioether linkages. This property makes this compound highly valuable in pharmaceutical research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mal-amido-PEG5-acid typically involves the reaction of a maleimide derivative with a PEG chain. The reaction conditions often require a pH range of 6.5 to 7.5 to ensure optimal conjugation with thiol groups. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure it meets the required specifications for research and development applications .
Analyse Des Réactions Chimiques
Types of Reactions: Mal-amido-PEG5-acid primarily undergoes conjugation reactions with thiol groups. This reaction forms a stable thioether linkage, which is crucial for its role in bioconjugation .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, such as cysteine residues in proteins.
Conditions: pH range of 6.5 to 7.5, often in aqueous solutions to maintain the solubility of the PEG chain
Major Products: The major product of the reaction is a thioether-linked conjugate, which retains the functional properties of both the maleimide and the thiol-containing compound .
Applications De Recherche Scientifique
Mal-amido-PEG5-acid is extensively used in various scientific research fields:
Chemistry: As a linker in the synthesis of complex molecules, including PROTACs.
Biology: For the conjugation of biomolecules, enabling the study of protein interactions and functions.
Medicine: In the development of targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs, which selectively degrade target proteins.
Industry: Used in the production of diagnostic tools and imaging agents, enhancing the specificity and efficacy of these products .
Mécanisme D'action
The mechanism of action of Mal-amido-PEG5-acid involves its ability to form stable thioether linkages with thiol groups. This conjugation is highly specific and occurs under mild conditions, making it suitable for use with sensitive biomolecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparaison Avec Des Composés Similaires
- Mal-PEG-acid
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-amine
- Mal-PEG-alkyne
Comparison: Mal-amido-PEG5-acid is unique due to its specific application as a PROTAC linker. While other maleimide-PEG compounds also serve as linkers, this compound’s structure and properties make it particularly suitable for forming stable thioether linkages under mild conditions. This specificity and stability are crucial for its role in targeted protein degradation and other bioconjugation applications .
Propriétés
Formule moléculaire |
C20H32N2O10 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32N2O10/c23-17(3-6-22-18(24)1-2-19(22)25)21-5-8-29-10-12-31-14-16-32-15-13-30-11-9-28-7-4-20(26)27/h1-2H,3-16H2,(H,21,23)(H,26,27) |
Clé InChI |
LSPHASAUGYZFHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)




![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)


![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
